![molecular formula C20H19FN4O4S2 B2938518 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 946306-54-3](/img/structure/B2938518.png)
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H19FN4O4S2 and its molecular weight is 462.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds containing the [1,2,4]triazole moiety are known for their broad biological activities, including antimicrobial properties . The presence of the 3-fluorophenyl group and the [1,3]thiazole ring in this compound could potentially enhance its interaction with microbial enzymes and receptors, leading to promising antimicrobial efficacy.
Anti-inflammatory and Analgesic Effects
The structural similarity of this compound to other molecules with known anti-inflammatory and analgesic activities suggests potential applications in this area . Its ability to form non-covalent bonds with biological targets may be harnessed to develop new pain relief medications.
Anticancer Research
Triazole derivatives have been widely applied in medicinal chemistry, particularly in anticancer drug development . The unique structure of this compound, especially the sulfonamide functional group, could be explored for its anticancer properties, possibly as a kinase inhibitor or apoptosis inducer.
Antiviral Applications
The triazole ring system is a common feature in several antiviral drugs . Research into the applications of this compound could focus on its potential as a treatment for viral infections, possibly offering a new mechanism of action against resistant strains.
Agrochemical Development
Given the importance of triazole compounds in agrochemistry, this compound could be investigated for its use in plant protection . Its structural features might contribute to the development of new pesticides or herbicides with improved safety profiles.
Material Chemistry
The [1,2,4]triazole and [1,3]thiazole components of the compound could be utilized in material chemistry research . These heterocycles can be part of polymers or coatings, providing materials with enhanced properties such as thermal stability or electrical conductivity.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound contains a 1,2,4-triazole ring, which is known to bind to various targets in different compounds . .
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of enzyme . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with a 1,2,4-triazole moiety have been reported to exhibit a broad spectrum of pharmacological and biological activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (45656 g/mol) and molecular formula (C22 H21 F N4 O2 S2) suggest that it may have good bioavailability .
Result of Action
Compounds with a 1,2,4-triazole moiety have been reported to exhibit a broad spectrum of pharmacological and biological activities . This suggests that the compound may have similar effects.
properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S2/c1-28-16-6-7-17(29-2)18(11-16)31(26,27)22-9-8-15-12-30-20-23-19(24-25(15)20)13-4-3-5-14(21)10-13/h3-7,10-12,22H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLQOSFDKWBCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide |
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